molecular formula C18H23N3O4S B11125443 2-(N-Ethyl4-ethoxybenzenesulfonamido)-N-[(pyridin-2-YL)methyl]acetamide

2-(N-Ethyl4-ethoxybenzenesulfonamido)-N-[(pyridin-2-YL)methyl]acetamide

Cat. No.: B11125443
M. Wt: 377.5 g/mol
InChI Key: DSKBFSATVQAROU-UHFFFAOYSA-N
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Description

This compound is an acetamide derivative featuring a sulfonamido group (N-ethyl-4-ethoxybenzenesulfonamido) and a pyridin-2-ylmethyl substituent. The ethoxy group may enhance lipophilicity, while the pyridine moiety could facilitate hydrogen bonding or π-π interactions in biological targets. Though direct data on this compound are absent in the provided evidence, structural analogs from literature highlight its plausible synthetic routes and applications .

Properties

Molecular Formula

C18H23N3O4S

Molecular Weight

377.5 g/mol

IUPAC Name

2-[(4-ethoxyphenyl)sulfonyl-ethylamino]-N-(pyridin-2-ylmethyl)acetamide

InChI

InChI=1S/C18H23N3O4S/c1-3-21(14-18(22)20-13-15-7-5-6-12-19-15)26(23,24)17-10-8-16(9-11-17)25-4-2/h5-12H,3-4,13-14H2,1-2H3,(H,20,22)

InChI Key

DSKBFSATVQAROU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(=O)NCC1=CC=CC=N1)S(=O)(=O)C2=CC=C(C=C2)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-Ethyl4-ethoxybenzenesulfonamido)-N-[(pyridin-2-YL)methyl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the sulfonamide intermediate, followed by the introduction of the pyridine moiety and the acetamide group. Common reagents used in these steps include ethylating agents, sulfonyl chlorides, and amines. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(N-Ethyl4-ethoxybenzenesulfonamido)-N-[(pyridin-2-YL)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-(N-Ethyl4-ethoxybenzenesulfonamido)-N-[(pyridin-2-YL)methyl]acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their properties are summarized below:

Compound Name Key Substituents Activity/Properties Reference
(E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide Indolin-2-one core, pyridin-4-yl, isoxazole IC₅₀ = 5.797 (unspecified assay)
N-(4,6-Dimethoxypyrimidin-2-yl)-2-(thienyl)acetamide Dimethoxypyrimidine, thienyl Crystallographic stability
2-((3-Cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)-N-(isoxazol-3-yl)acetamide (1b) Thiopyridine scaffold, methoxyphenyl, isoxazole CD73 inhibition (synthesis described)
N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-chloroacetamide Chloroacetamide, cyano, methylsulfanyl pyridine Hydrogen-bonded crystal structure
S)-N-(1-((4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)thio)-1-(4-hydroxyphenyl)ethyl)-N-(4-sulfamoylphenyl)acetamide [B13] Sulfamoyl, tetrahydropyrimidine, hydroxyphenyl Antimicrobial activity (screened)

Key Observations:

  • Sulfonamide/Pyridine Hybrids : The target compound shares a sulfonamido-pyridine framework with compounds like B13 , which exhibit antimicrobial properties. The ethoxy group in the target may improve membrane permeability compared to hydroxy or methoxy substituents .
  • Synthetic Routes : Analogous compounds (e.g., 1b in ) are synthesized via nucleophilic substitution or coupling reactions under mild conditions (e.g., K₂CO₃ in DMF at 50°C), suggesting similar pathways for the target .
  • Crystallographic Data: Pyridine-acetamide derivatives (e.g., ) form stable hydrogen-bonded networks, critical for solid-state stability.

Biological Activity

The compound 2-(N-Ethyl-4-ethoxybenzenesulfonamido)-N-[(pyridin-2-YL)methyl]acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article compiles various research findings, including synthesis methods, biological assays, and structure-activity relationships (SAR) to provide a comprehensive overview of its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of N-ethyl-4-ethoxybenzenesulfonamide with pyridin-2-ylmethyl acetamide. The general reaction mechanism includes:

  • Formation of the Sulfonamide Linkage : The sulfonamide group is formed by the reaction between the amine and sulfonyl chloride.
  • Acetamide Formation : The acetamide moiety is introduced through nucleophilic substitution reactions with pyridine derivatives.

Antimicrobial Activity

Recent studies have shown that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2-(N-Ethyl-4-ethoxybenzenesulfonamido)-N-[(pyridin-2-YL)methyl]acetamide have been tested against various pathogens:

Microorganism Activity
Escherichia coliModerate inhibition
Staphylococcus aureusStrong inhibition
Candida albicansSignificant antifungal activity

These results indicate that the sulfonamide structure plays a crucial role in enhancing antimicrobial efficacy, likely due to its ability to inhibit bacterial folate synthesis pathways.

Enzyme Inhibition

Sulfonamides are known to inhibit certain enzymes, particularly those involved in bacterial metabolism. The compound's potential as an inhibitor of dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis in bacteria, has been highlighted in several studies. The inhibition mechanism typically involves competitive binding to the active site of the enzyme.

Structure-Activity Relationship (SAR)

Understanding the SAR of 2-(N-Ethyl-4-ethoxybenzenesulfonamido)-N-[(pyridin-2-YL)methyl]acetamide can provide insights into optimizing its biological activity. Key factors influencing its activity include:

  • Sulfonamide Group : Essential for antimicrobial action.
  • Pyridine Ring : Enhances binding affinity to target enzymes.
  • Ethoxy Substitution : Modulates lipophilicity and bioavailability.

Case Studies

  • Study on Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry evaluated various sulfonamide derivatives against a panel of bacterial strains. The results indicated that modifications to the ethoxy group significantly enhanced antibacterial potency (PubMed ID: 21987259) .
  • Fungicidal Properties : Another investigation focused on the fungicidal activity of similar compounds demonstrated effective control over phytopathogenic fungi, suggesting potential agricultural applications (Patent WO2006008192A1) .

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